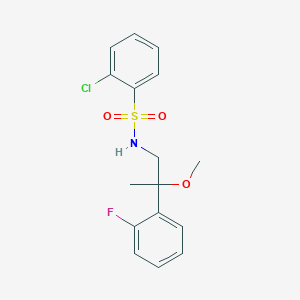

2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H9ClFNO2S . It has an average mass of 285.722 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized via reactions of protected 1,2-diamines with sulfonium salts under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of “this compound” involves a benzene ring substituted with a sulfonamide group, a chlorine atom, and a complex propyl group . The propyl group is further substituted with a methoxy group and a fluorophenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 327.2±27.0 °C at 760 mmHg, and a flash point of 151.7±23.7 °C .Aplicaciones Científicas De Investigación

Herbicide Selectivity in Cereals

2-Chloro-N-(2-(2-Fluorophenyl)-2-Methoxypropyl)Benzenesulfonamide is structurally related to chlorsulfuron, a compound known for its selective herbicidal activity in cereals. The selectivity of chlorsulfuron is attributed to the ability of cereal crops to metabolize the herbicide into inactive forms, unlike sensitive broadleaf plants. This metabolism involves hydroxylation followed by conjugation with a carbohydrate moiety, rendering the herbicide inactive and preventing damage to the crop plants (Sweetser, Schow, & Hutchison, 1982).

COX-2 Inhibition and Anti-inflammatory Activity

Compounds with a benzenesulfonamide moiety, similar to this compound, have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activities. These compounds exhibit selectivity and potency for COX-2 inhibition, which is crucial for their anti-inflammatory activity. For instance, 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide displayed significant pharmacokinetic properties and in vivo anti-inflammatory activity, making it a promising lead for the development of injectable COX-2 specific inhibitors (Pal et al., 2003).

Mode of Action in Weed Control

The mode of action of chlorsulfuron, closely related to this compound, involves the rapid inhibition of plant cell division, leading to an immediate halt in the growth of sensitive seedlings. This effect is observed within hours of application, indicating a potent herbicidal activity that does not affect other crucial plant processes such as photosynthesis, respiration, and protein synthesis initially (Ray, 1982).

Carbonic Anhydrase Inhibition

Derivatives of benzenesulfonamides, similar to this compound, have been shown to inhibit carbonic anhydrase (CA) isoenzymes. These compounds exhibit potent inhibitory effects against human cytosolic hCA I and II isoenzymes, with Ki values in the low nanomolar range, suggesting potential applications in treating conditions associated with dysregulated CA activity (Gul et al., 2016).

Propiedades

IUPAC Name |

2-chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFNO3S/c1-16(22-2,12-7-3-5-9-14(12)18)11-19-23(20,21)15-10-6-4-8-13(15)17/h3-10,19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEKDQQQLYSLOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)

![Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate](/img/structure/B2964864.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)

![2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2964866.png)

![(2R,3R,4R)-2-[(2R,3S,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/no-structure.png)

![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)

![Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2964882.png)

![2-(2-METHOXYPHENOXY)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE](/img/structure/B2964883.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2964884.png)